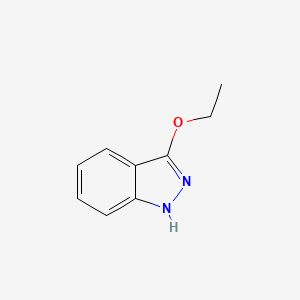

3-Ethoxy-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-12-9-7-5-3-4-6-8(7)10-11-9/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTSMARXFZTGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521492 | |

| Record name | 3-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88279-08-7 | |

| Record name | 3-Ethoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxy 1h Indazole and Its Derivatives

Direct Synthesis Approaches to 3-Ethoxy-1H-indazole

Direct synthetic routes to this compound involve the formation of the indazole core with the ethoxy group already positioned at the C3 position. These methods are often efficient, leading directly to the target molecule.

Cyclization Reactions for this compound Formation

Cyclization reactions are a cornerstone of heterocyclic synthesis. For this compound, specific precursors can be designed to undergo cyclization, directly yielding the desired product. For instance, the diazotization of 2-acylanilines followed by reduction and subsequent cyclization can lead to 3-substituted 1H-indazoles. thieme-connect.de A variation of this involves the diazotization of compounds like (2-aminophenyl)acetonitrile, which yields 1H-indazole-3-carbonitrile. thieme-connect.de This nitrile could potentially be converted to the corresponding 3-ethoxy derivative.

A notable example of a direct cyclization approach is the reaction of ethyl imidates with nitrosobenzenes, catalyzed by a rhodium(III)/copper(II) system. This method allows for the synthesis of various 1H-indazoles, including those with an ethoxy group at the C3 position. For example, the reaction of a suitable ethyl imidate with 4-nitrophenyl)nitrosobenzene can yield 3-Ethoxy-1-(4-nitrophenyl)-1H-indazole. amazonaws.com

Regioselective Ethoxycarbonylation of Indazole Scaffolds

The introduction of an ethoxycarbonyl group at a specific position of the indazole ring, followed by further manipulation, is another strategy. While direct ethoxycarbonylation at C3 can be challenging, methods for the functionalization of the indazole scaffold are continuously being developed. For example, a metal-free approach for the regioselective halogenation of 2H-indazoles has been reported, which could be a precursor step to introducing an ethoxycarbonyl group via cross-coupling reactions. researchgate.net

Nucleophilic Substitution Strategies at C3

Introducing an ethoxy group at the C3 position can be achieved through nucleophilic substitution reactions on an appropriately functionalized indazole. This typically involves a leaving group at the C3 position, such as a halogen. The halogenation of indazoles is a well-established process. chim.it For instance, 3-bromo-1H-indazole can be prepared by treating 1H-indazole with bromine in a basic solution. thieme-connect.de This 3-haloindazole can then undergo nucleophilic substitution with sodium ethoxide to yield this compound. The direct ethoxylation at C3 has also been observed when nitroindazoles are irradiated in ethanol (B145695). thieme-connect.de

General Strategies for 1H-Indazole Scaffold Construction Applicable to this compound Analogues

The construction of the core 1H-indazole ring is a fundamental aspect of synthesizing its derivatives. Numerous methods have been developed, many of which are adaptable for the synthesis of analogues of this compound.

Catalyst-Based Approaches in Indazole Synthesis

Catalysis, particularly using transition metals, has revolutionized the synthesis of heterocyclic compounds, including indazoles. researchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance. researchgate.net

Transition-metal catalysts are widely employed in the synthesis of indazoles through various C-H activation and cross-coupling strategies. nih.gov

Palladium Catalysis: Palladium catalysts are versatile and have been used in several approaches to indazole synthesis. One method involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines, catalyzed by a palladium complex, to form 2-aryl-2H-indazoles. acs.org Another strategy is the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines. researchgate.net Furthermore, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been utilized to synthesize a series of indazole derivatives from readily available starting materials. rsc.org Palladium catalysis has also been instrumental in the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives through a double C(sp2)–H bond functionalization. rsc.org The synthesis of fluorescent indazoles has been achieved via palladium-catalyzed benzannulation of pyrazoles with alkynes. acs.org

Copper Catalysis: Copper-catalyzed reactions provide a powerful tool for constructing the indazole ring system. One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper, have been developed for the synthesis of 2H-indazoles. acs.orgorganic-chemistry.org This method is notable for its broad substrate scope and high tolerance for various functional groups. acs.orgorganic-chemistry.org Copper catalysts also play a key role in the formation of the N-N bond in indazole synthesis. thieme-connect.com For instance, a two-step protocol starting from 2-amino nitriles involves a copper(II) acetate-catalyzed oxidative N-N bond formation to yield 1H-indazoles. thieme-connect.com Copper(I) oxide nanoparticles have also been used as a catalyst in a one-pot, three-component reaction to produce 2H-indazole derivatives under ligand-free conditions. organic-chemistry.org

Rhodium Catalysis: Rhodium catalysts have emerged as effective tools for indazole synthesis, particularly through C-H activation pathways. A rhodium(III)/copper(II)-cocatalyzed synthesis of 1H-indazoles from arylimidates and organic azides has been reported. capes.gov.br Rhodium(III) catalysis has also been utilized in the synthesis of 2,3-dihydro-1H-indazoles from arylhydrazines and olefins via C-H bond activation. rsc.org Furthermore, rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes with aldehydes provide an efficient, one-step synthesis of substituted N-aryl-2H-indazoles. capes.gov.brnih.govnih.govacs.org

The following table summarizes some of the key transition-metal catalyzed reactions for indazole synthesis:

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂/dppf/tBuONa | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | acs.org |

| CuI/TMEDA | 2-Bromobenzaldehydes, primary amines, NaN₃ | 2H-Indazoles | acs.orgorganic-chemistry.org |

| Rh(III)/Cu(II) | Arylimidates, organic azides | 1H-Indazoles | capes.gov.br |

| [RhCp*Cl₂]₂/AgSbF₆ | Azobenzenes, aldehydes | N-Aryl-2H-indazoles | capes.gov.brnih.govnih.govacs.org |

| Pd(OAc)₂/Cu(OAc)₂ | Pyrazoles, internal alkynes | Indazoles | acs.org |

Transition-Metal Catalysis

Palladium-Catalyzed Oxidative Benzannulation

Palladium catalysis offers a powerful tool for constructing the indazole ring system through oxidative benzannulation. One notable method involves the reaction of pyrazoles with internal alkynes. acs.orgnih.gov This strategy utilizes readily available pyrazoles as the starting heterocycle, reacting them at the C-H bonds of the ring to build the fused benzene (B151609) portion. acs.orgnih.gov

A common catalytic system for this transformation employs Palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) as a stoichiometric oxidant. acs.org This approach allows for the synthesis of indazoles with various substituents on the newly formed benzene ring. acs.org An alternative pathway involves using 4-bromopyrazoles, which can facilitate the initial oxidative addition step at the C4 position of the pyrazole (B372694) ring. acs.orgresearchgate.net This latter protocol, which proceeds through a Pd(0)/Pd(II) catalytic cycle, has been shown to be slightly more efficient for certain substrates. acs.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂ / Cu(OAc)₂·H₂O | Pyrazoles, Internal Alkynes | Substituted Indazoles | Convergent strategy, builds benzene ring onto pyrazole core. acs.orgnih.gov |

| Pd(OAc)₂ / P(tBu)₃H·BF₄ | 4-Bromopyrazoles, Internal Alkynes | Substituted Indazoles | Facilitated oxidative addition, can access derivatives not formed by the other system. acs.orgresearchgate.net |

Copper-Catalyzed Cyclization and N-N Bond Formation

Copper catalysts play a pivotal role in synthesizing indazoles, particularly in reactions that hinge on the formation of the critical N-N bond. capes.gov.brresearchgate.net A facile method describes the synthesis of 1H-indazoles from o-aminoaryl N-H ketimine species, which undergo a Cu(OAc)₂-catalyzed N-N bond formation using oxygen as the terminal oxidant to afford a wide variety of indazoles in good to excellent yields. researchgate.net

Another significant advancement is the development of a one-pot, three-component reaction for synthesizing 2H-indazoles. capes.gov.brorganic-chemistry.org This method brings together 2-bromobenzaldehydes, primary amines, and sodium azide, with a copper catalyst orchestrating the sequential formation of C-N and N-N bonds. capes.gov.brorganic-chemistry.org Optimized conditions for this transformation often involve Copper(I) iodide (CuI) as the catalyst, N,N,N′,N′-Tetramethylethylenediamine (TMEDA) as a ligand, and Dimethyl sulfoxide (B87167) (DMSO) as the solvent, yielding products in up to 98% yield. organic-chemistry.org This multicomponent strategy is highly valued for its efficiency, broad substrate scope, and avoidance of pre-functionalized starting materials. organic-chemistry.org

Furthermore, a Pd/Cu co-catalyzed process involving the cross-coupling and cyclization of 2-iodoazoarenes with terminal allylenes demonstrates the synergy between different metals in constructing complex indazole derivatives. acs.org

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| Cu(OAc)₂ / O₂ | Oxidative Cyclization / N-N Formation | o-Aminoaryl N-H Ketimines | Uses oxygen as the terminal oxidant. researchgate.net |

| CuI / TMEDA | One-Pot, Three-Component Cyclization | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | High efficiency and broad substrate scope for 2H-indazoles. capes.gov.brorganic-chemistry.org |

| Cu₂O | Intramolecular Cyclization | o-Haloaryl N-sulfonylhydrazones | Involves thermo-induced isomerization prior to cyclization. nih.gov |

Cobalt-Catalyzed C-H Activation

As a more cost-effective alternative to precious metals like rhodium, cobalt has emerged as a powerful catalyst for C-H activation cascades leading to indazole synthesis. nih.govacs.org Researchers have developed an air-stable cationic Co(III) catalyst for a convergent, one-step synthesis of N-aryl-2H-indazoles. nih.govacs.org This reaction proceeds via the C-H bond addition of an azobenzene (B91143) derivative to an aldehyde, followed by an in-situ cyclization and aromatization sequence. nih.govnih.gov

The process is operationally simple, can be performed on the benchtop, and requires only a substoichiometric amount of acetic acid (AcOH) as an additive. acs.orgnih.gov This methodology is notable for being the first example of Co(III)-catalyzed additions to aldehydes and has been successfully applied to a variety of aromatic, heteroaromatic, and aliphatic aldehydes. nih.govacs.org The use of an azo directing group is crucial for the initial C-H functionalization step. nih.govacs.org The reaction has been demonstrated on a 20 mmol scale, indicating its potential for larger-scale applications. nih.govacs.org

| Catalyst | Reaction Type | Starting Materials | Additive | Key Features |

| Cationic Cp*Co(III) Complex | C-H Functionalization / Addition / Cyclization Cascade | Azobenzenes, Aldehydes | Acetic Acid (AcOH) | Cost-effective alternative to Rh(III) catalysts; air-stable and operationally simple. nih.govacs.orgnih.gov |

Acid/Base Catalysis

While transition metals often take center stage, acid and base catalysis also plays a crucial, sometimes decisive, role in indazole synthesis. In many metal-catalyzed reactions, an acid or base is a critical additive. For instance, the cobalt-catalyzed synthesis of indazoles requires a substoichiometric amount of acetic acid to proceed efficiently. acs.orgnih.gov

More directly, bases are used to promote the key cyclization step. In a metal-free synthesis from o-aminobenzoximes, triethylamine (B128534) is used in conjunction with methanesulfonyl chloride to achieve the desired transformation under mild conditions. nih.gov The choice of base can even direct the reaction outcome. In the synthesis of N-arylindazoles from arylamino oximes, using triethylamine promoted the formation of benzimidazoles as a side product, whereas switching the base to 2-aminopyridine (B139424) favored the formation of the desired N-arylindazoles. organic-chemistry.org This highlights the subtle but powerful influence of acid/base conditions on reaction pathways and selectivity.

Metal-Free Synthetic Routes

To circumvent the cost and potential toxicity associated with transition metals, several metal-free synthetic routes to indazoles have been developed. These methods often rely on classical organic transformations and readily available reagents. nih.govrsc.org

One practical, metal-free approach involves the synthesis of 1H-indazoles from o-aminobenzoximes. nih.gov The selective activation of the oxime functional group in the presence of the amino group is achieved using methanesulfonyl chloride and triethylamine. nih.gov This reaction is notable for its extremely mild conditions (0-23 °C) and its amenability to scale-up, providing good to excellent yields of the indazole products. nih.gov

Another innovative metal-free strategy involves the reaction of readily available N-tosylhydrazones with nitroaromatic compounds. rsc.org This transformation proceeds without a transition-metal catalyst and demonstrates a wide substrate scope. rsc.org Such methods are highly desirable as they often simplify purification and reduce the environmental impact of the synthesis. nih.gov

Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to create more sustainable and environmentally friendly processes. researchgate.netmdpi.com These approaches focus on reducing waste, using safer solvents, and minimizing energy consumption. royalsocietypublishing.org

One key area of development is microwave-assisted organic synthesis. mdpi.comrasayanjournal.co.in Using microwave irradiation can dramatically shorten reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods. mdpi.com The synthesis of tetrahydroindazole (B12648868) derivatives has been shown to be clean and efficient under microwave conditions. mdpi.com

The choice of solvent is another critical aspect of green synthesis. royalsocietypublishing.org Researchers have developed a method for synthesizing 2H-indazoles using copper oxide nanoparticles supported on activated carbon as a heterogeneous, recyclable catalyst. acs.org This reaction is performed in PEG-400, a biodegradable and low-toxicity solvent, under ligand-free and base-free conditions. acs.org Other approaches have utilized water or solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.netugent.be

| Green Technique | Example Application | Advantages |

| Microwave Irradiation | Synthesis of tetrahydroindazole derivatives. mdpi.com | Shorter reaction times, higher yields, fewer byproducts. mdpi.com |

| Green Solvents | Use of PEG-400 or water in indazole synthesis. researchgate.netacs.org | Reduced environmental impact, lower toxicity. royalsocietypublishing.orgacs.org |

| Heterogeneous Catalysis | CuO nanoparticles on activated carbon. acs.org | Catalyst is easily recycled and structurally stable. researchgate.netacs.org |

| Mechanochemistry | Grinding reagents in a mortar and pestle. ugent.be | Lack of solvent, shorter reaction time, room temperature conditions. ugent.be |

Advanced Synthetic Techniques for Functionalization of Indazoles

Once the core indazole ring is formed, advanced techniques can be employed to install or modify functional groups at various positions, enabling the synthesis of diverse derivatives for specific applications. C-H functionalization is a particularly powerful and atom-economical strategy. rasayanjournal.co.in

Palladium-catalyzed oxidative alkenylation has been used for the selective C3-monoalkenylation of both 1H- and 2H-indazoles. nih.gov This method uses Pd(OAc)₂ as the catalyst and a silver salt as the oxidant to couple the indazole core with various olefins. nih.gov An original oxidative C7-alkenylation of 3-substituted 1H-indazoles has also been developed using this approach. nih.gov

Another versatile method is the palladium(II)-catalyzed isocyanide insertion, which allows for the functionalization of the C3-position of 2H-indazoles. acs.org This strategy leads to the construction of skeletally diverse scaffolds and can be part of a one-pot sequence to build complex heterocyclic systems. acs.org

Furthermore, a synergistic rhodium/copper catalytic system has been used to synthesize 1H-indazoles, including the specific compound ethyl 3-ethoxy-1-phenyl-1H-indazole-6-carboxylate , from imidates and nitrosobenzenes. amazonaws.comnih.gov This highlights a method that not only forms the indazole ring but also incorporates the desired 3-ethoxy group in the process. amazonaws.com Classical cross-coupling reactions, such as the Sonogashira coupling, are also employed to functionalize pre-halogenated indazoles, for example, to synthesize 3-ethynyl-1H-indazoles from 3-iodo-1H-indazole precursors. nih.gov These advanced methods provide chemists with a robust toolbox for the late-stage modification of the indazole scaffold, which is crucial for drug discovery and materials science. researchgate.net

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. In the context of indazole synthesis, transition-metal-catalyzed C-H activation has been pivotal.

A significant advancement in the synthesis of this compound derivatives involves a synergistic rhodium(III)/copper(II)-catalyzed sequential C–H bond activation and intramolecular cascade annulation. This method utilizes readily available ethyl benzimidates and nitrosobenzenes as starting materials. researchgate.net The reaction proceeds efficiently at 80 °C in trifluorotoluene (PhCF3) as the solvent, demonstrating good functional-group tolerance. researchgate.netmdpi.com For instance, the reaction between various ethyl benzimidates and nitrosobenzenes, catalyzed by a combination of a rhodium catalyst and a copper oxidant, affords the corresponding 1-aryl-3-ethoxy-1H-indazoles in moderate to high yields. researchgate.net

The proposed mechanism for this transformation begins with the C–H activation of the ethyl benzimidate by the rhodium(III) catalyst to form a rhodacycle intermediate. This is followed by the migratory insertion of the Rh-C bond into the N=O group of the nitrosobenzene, leading to a six-membered rhodacycle. Subsequent steps involving reductive elimination and aromatization, facilitated by the copper co-catalyst, yield the final 1H-indazole product. mdpi.comresearchgate.net This strategy has been successfully applied to synthesize a range of this compound derivatives with diverse substituents on the N-1 phenyl ring. researchgate.net

| Entry | N-Aryl Substituent | Yield (%) | Product |

| 1 | 4-tert-Butylphenyl | 69 | 1-(4-tert-Butylphenyl)-3-ethoxy-1H-indazole |

| 2 | 3,4-Dimethylphenyl | 80 | 1-(3,4-Dimethylphenyl)-3-ethoxy-1H-indazole |

| 3 | 4-Nitrophenyl | 55 | 3-Ethoxy-1-(4-nitrophenyl)-1H-indazole |

| 4 | Phenyl (with 5-methyl on indazole) | 72 | 3-Ethoxy-5-methyl-1-phenyl-1H-indazole |

| 5 | Phenyl (with 6-carboxylate on indazole) | 69 | Ethyl 3-ethoxy-1-phenyl-1H-indazole-6-carboxylate |

Table 1: Examples of this compound derivatives synthesized via Rh(III)/Cu(II)-catalyzed C-H functionalization. researchgate.net

Stereoselective Synthesis: Enantioselective Approaches to Chiral 3-Substituted Indazoles

The development of stereoselective methods for the synthesis of chiral indazoles is of great interest due to the prevalence of such scaffolds in pharmacologically active molecules. While direct enantioselective methods for the synthesis of this compound are not widely reported, the broader field of asymmetric synthesis of 3-substituted indazoles provides a framework for potential strategies.

One of the key challenges in the direct C3-alkylation of indazoles is the nucleophilic character of the N1 and N2 positions, which often leads to undesired N-alkylation. A successful strategy to overcome this involves an "umpolung" approach, where the indazole is rendered electrophilic. For instance, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis. mit.edu This method allows for the efficient preparation of a variety of C3-allyl-1H-indazoles bearing quaternary stereocenters with high levels of enantioselectivity. mit.edu The reaction is believed to proceed through a six-membered Zimmerman-Traxler-type transition state. mit.edu Although this method has not been explicitly applied to the synthesis of 3-ethoxy derivatives, it demonstrates a plausible pathway for the introduction of chiral substituents at the C3 position of the indazole core, which could potentially be adapted for alkoxy-substituted analogues.

Multicomponent Reactions and Tandem Processes for Indazole Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are advantageous due to their operational simplicity, atom economy, and ability to rapidly generate molecular diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, various MCRs have been developed for the construction of the broader indazole framework.

For example, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide has been developed for the synthesis of 2H-indazoles. This method demonstrates the power of MCRs in forming both C-N and N-N bonds in a single operation. Another approach involves a [3+2] cycloaddition of in situ generated diazo compounds with arynes to afford 3-substituted indazoles. rsc.org These general methodologies highlight the potential of MCRs to be adapted for the synthesis of 3-alkoxyindazoles, including this compound, by careful selection of the appropriate starting materials. The development of such a targeted MCR would represent a significant step forward in the efficient synthesis of this specific class of compounds.

Reaction Mechanisms and Reactivity Studies of 3 Ethoxy 1h Indazole Derivatives

Mechanistic Investigations of 3-Ethoxy-1H-indazole Formation Pathways

The synthesis of the this compound scaffold can be achieved through various pathways, with mechanistic understanding being crucial for optimizing reaction conditions and yields.

One prominent method involves the synergistic rhodium/copper-catalyzed reaction of imidates and nitrosobenzenes. amazonaws.com Mechanistic studies suggest a pathway that likely involves the formation of a key intermediate that subsequently cyclizes to form the indazole ring.

Another versatile approach to functionalized indazoles is through the nitrosation of indoles. This multi-step process begins with the nitrosation at the C3 position of an indole, forming an oxime. This is followed by the addition of water at the C2 position, which induces ring opening. The reaction concludes with a ring-closure step to yield a 1H-indazole-3-carboxaldehyde. rsc.org While this method directly produces an aldehyde at the C3 position, it provides a valuable precursor that can be converted to the ethoxy derivative.

Alternative strategies for accessing 3-substituted indazoles include aryne cycloaddition and the nitrosation of ortho-toluidine derivatives. rsc.org The reaction of benzynes with monosubstituted diazo compounds has also been shown to produce 1H-indazoles. orgsyn.org This reaction proceeds through the initial formation of a 3H-indazole, which then rearranges to the more thermodynamically stable 1H-indazole via a 1,3-hydrogen shift or a series of 1,5-hydrogen shifts. orgsyn.org

A practical synthesis of 1H-indazoles has been developed from o-fluorobenzaldehydes and their O-methyloximes with hydrazine. researchgate.net This method effectively avoids the competitive Wolf-Kishner reduction that can occur in direct preparations from aldehydes. researchgate.net Furthermore, a highly efficient synthesis of 1H-indazole-3-carboxylic acid derivatives has been reported via a diazotization reaction of ortho-aminobenzacetamides and ortho-aminobenzacetates. sioc-journal.cn Preliminary mechanistic studies indicate that a diazonium salt is a key intermediate in this transformation. sioc-journal.cn

Reactivity at C3 Position of 1H-Indazole Systems with Ethoxy Substituents

The C3 position of the 1H-indazole ring system is a key site for chemical modifications. The presence of an ethoxy group at this position influences its reactivity towards various reagents.

The C3 position of indazoles is generally not susceptible to direct Vilsmeier-Haack formylation, necessitating alternative methods for introducing functional groups. rsc.org Direct metallation at the C3 position is often complicated by the opening of the five-membered ring. rsc.org To overcome this, protocols involving zincation, lithiation, or magnesiation have been developed, often requiring the use of protecting groups or the formation of a dianion. rsc.org

The ethoxy group at the C3 position can be displaced or modified. For instance, 3-substituted indazoles are valuable intermediates, and the functional group at C3 can be converted into other moieties like alkenes through Wittig or Knoevenagel condensations, or into various heteroaromatic systems. rsc.org

A notable reaction involving the C3 position is the synthesis of 3-ethynyl-1H-indazoles, which have been investigated as kinase inhibitors. nih.gov This highlights the ability to introduce carbon-based substituents at this position, expanding the chemical space for drug discovery.

N-Substitution Reactivity and Regioselectivity in 3-Ethoxy-1H-indazoles

The 1H-indazole core possesses two nitrogen atoms, N1 and N2, which can undergo substitution reactions, leading to the formation of regioisomers. The regioselectivity of these reactions is a critical aspect of the chemistry of 3-ethoxy-1H-indazoles.

Theoretical calculations have shown that for the parent 1H-indazole, the 1-substituted isomer is generally more stable than the 2-substituted isomer. acs.org This thermodynamic preference often dictates the major product in N-substitution reactions.

In the reaction of indazoles with formaldehyde (B43269) under acidic conditions, the formation of N1-CH2OH derivatives is observed. acs.org The regioselectivity can be influenced by the reaction conditions and the substituents present on the indazole ring.

To control the regioselectivity of N-arylation, strategies have been developed to block one of the nitrogen atoms. For example, the use of a silver ion can block the N1 atom of a 1H-indazole intermediate, directing an incoming aryl group to the N2 position to form 2-aryl-2H-indazoles. orgsyn.org Conversely, to avoid over-arylation at the nitrogen atoms, an excess of a Michael acceptor can be used, leading to N-alkylated 1H-indazoles. orgsyn.org

The synthesis of 1-substituted-1H-indazoles can also be achieved via a 1,3-dipolar cycloaddition of in situ generated nitrile imines and benzyne (B1209423). colab.ws This method provides a rapid route to N(1)-C(3) disubstituted indazoles. colab.ws

Functional Group Transformations on the this compound Scaffold

The this compound scaffold allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. These transformations can occur at the ethoxy group, the pyrazole (B372694) ring, or the fused benzene (B151609) ring.

The ethoxy group itself can be a site for modification, although transformations more commonly involve its displacement or the modification of other functional groups on the scaffold. For example, a key transformation is the conversion of a C3-aldehyde, a precursor to the ethoxy group, into other functionalities. rsc.org

A significant area of research has been the synthesis of 3-ethynyl-1H-indazoles as potential kinase inhibitors. nih.gov This involves the introduction of an ethynyl (B1212043) group at the C3 position, demonstrating the versatility of this position for creating new analogues with potential therapeutic applications. nih.gov

The following table summarizes the inhibitory activity of selected 3-ethynyl-1H-indazole derivatives against key kinases in the PI3K pathway.

| Compound | PI3Kα (IC50, µM) | PDK1 (IC50, µM) | mTOR (IC50, µM) |

| 6 | 1.2 | 3.5 | 2.1 |

| 9 | >10 | >10 | >10 |

| 10 | 2.5 | 4.1 | 3.3 |

| 13 | 0.8 | 2.9 | 1.5 |

| Data sourced from biochemical assays. nih.gov |

These findings highlight the potential for developing selective or multi-targeted kinase inhibitors based on the this compound scaffold by modifying the C3 substituent. nih.gov

Computational and Theoretical Chemistry of 3 Ethoxy 1h Indazole Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and stability of 3-ethoxy-1H-indazole systems. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are employed to optimize molecular geometries and calculate key electronic parameters. epstem.netacs.orgnih.gov

The stability of the 1H-indazole tautomer is greater than that of the 2H-indazole form, a finding supported by theoretical calculations which show the 1H-tautomer to be energetically more favorable by 2.3 kcal/mol. chemicalbook.com The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), are crucial for understanding molecular reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

DFT calculations provide detailed information on electron distribution, which is visualized through molecular electrostatic potential (MEP) maps. These maps identify electrophilic and nucleophilic sites within the molecule, guiding the prediction of intermolecular interactions. nih.gov For indazole derivatives, DFT studies have been used to calculate a range of properties, including bond lengths, bond angles, dihedral angles, thermodynamic properties (heat of formation, entropy), and NMR chemical shifts. epstem.netnih.gov

Table 1: Calculated Electronic Properties of Indazole Derivatives using DFT

| Compound/System | Method/Basis Set | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 1-Butyl-1H-indazole-3-carboxamide (8a) | GAUSSIAN 09 | - | - | High | nih.gov |

| 1-Butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide (8c) | GAUSSIAN 09 | - | - | High | nih.gov |

| 1-Butyl-N-(3-nitrophenyl)-1H-indazole-3-carboxamide (8s) | GAUSSIAN 09 | - | - | High | nih.gov |

| Generic Thiazole Derivatives | B3LYP/6-311G(d,p) | -5.54 to -7.44 | - | - | researchgate.net |

| Sulfonamide-Schiff base derivative | B3LYP/6−311G+(d,p) | - | - | - | nih.gov |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanistic pathways of reactions involving indazole derivatives. Theoretical calculations can map out potential energy surfaces, identify transition states, and determine the most likely reaction routes. For instance, the mechanism of the addition of 1H-indazole to formaldehyde (B43269) in acidic conditions has been studied using DFT calculations (B3LYP/6-311++G(d,p)). acs.org These studies confirmed that the formation of the N1-substituted isomer is thermodynamically more favorable than the N2-isomer by approximately 20 kJ·mol⁻¹. acs.org

Similarly, the mechanism of Suzuki-Miyaura cross-coupling reactions to functionalize the C-3 position of the indazole ring has been investigated theoretically. mdpi.com DFT calculations have been used to compare the energy barriers for different catalytic systems, revealing why certain catalysts, like ferrocene-based palladium complexes, exhibit higher efficiency. mdpi.com These computational insights help in optimizing reaction conditions and understanding the role of various substituents and solvents in determining reaction outcomes. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into its potential biological activity. For derivatives of this compound, docking studies have been instrumental in identifying key binding interactions with various protein targets, such as enzymes and receptors. rawdatalibrary.netinnovareacademics.in

Studies on N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives have utilized molecular docking to understand their anticancer activity. worldscientific.com These simulations reveal intricate interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces, which stabilize the ligand-protein complex. worldscientific.com For example, docking studies of 1H-indazole analogs with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1) have identified compounds with high binding affinities, suggesting their potential as anti-inflammatory agents. innovareacademics.in The interactions often involve key amino acid residues in the active site, such as Arg120 and Tyr355 in COX-2. innovareacademics.in

Table 2: Molecular Docking Results for Selected Indazole Derivatives

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide (5b) | Anticancer Target Proteins | - | Hydrogen bonds, electrostatic forces, hydrophobic contacts | worldscientific.com |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Antibacterial/Antifungal Target Enzymes (3SRG) | - | Robust binding interactions | rawdatalibrary.net |

| 6-bromo-1H-indazol-1-yl-(3, 4-difluorophenyl) methanone (B1245722) (BDF) | COX-2 (3NT1) | -9.11 | Conventional H-bonds with Arg120, Tyr355 | innovareacademics.in |

| (6-bromo-1H-indazol-1-yl) (p-tolyl) methanone (BPT) | COX-2 (3NT1) | -8.80 | - | innovareacademics.in |

| 3-Carboxamide indazole derivatives (8v, 8w, 8y) | Renal cancer-related protein (6FEW) | Highest binding energies in series | - | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new derivatives and for understanding which structural features are crucial for efficacy.

Both 2D and 3D-QSAR studies have been conducted on indazole derivatives to guide the design of potent inhibitors for targets like Tyrosine Threonine Kinase (TTK), an important anticancer target. longdom.orglongdom.org A 2D-QSAR model developed through Multiple Linear Regression (MLR) showed a high correlation coefficient (r² = 0.9512), indicating strong predictive accuracy. longdom.orglongdom.orgresearchgate.net A 3D-QSAR model using the k-Nearest Neighbour (kNN) approach also demonstrated robust predictivity (q² = 0.9132). longdom.orglongdom.orgresearchgate.net These studies have highlighted that steric descriptors and other physicochemical properties are critical in governing the anticancer activity of indazole derivatives. longdom.orglongdom.org The presence of nitro and ethoxy substitutions has been shown to significantly enhance anticancer potency in certain series of compounds. longdom.orglongdom.org

Table 3: Statistical Parameters of QSAR Models for Indazole Derivatives

| QSAR Model Type | Method | Correlation Coefficient (r²) | Cross-validation Coefficient (q²) | External Prediction (pred_r²) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 2D-QSAR | MLR | 0.9512 | 0.8998 | 0.8661 | Identified key structural features for TTK inhibition. | longdom.orglongdom.orgresearchgate.net |

| 3D-QSAR | kNN-MFA | - | 0.9132 | - | Steric descriptors are crucial for anticancer activity. | longdom.orglongdom.orgresearchgate.net |

Molecular Dynamics Simulations of this compound Complexes

Molecular Dynamics (MD) simulations are performed to study the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of ligand-protein complexes. Following molecular docking, MD simulations are often used to assess the stability and conformational changes of the predicted binding poses.

For various indazole derivatives, including those with ethoxy groups, MD simulations have been employed to validate the stability of ligand-protein complexes. worldscientific.comlongdom.orglongdom.orgresearchgate.net These simulations confirm that the most potent compounds remain consistently and robustly bound within the active site of their target proteins over the simulation period. rawdatalibrary.netresearchgate.net For example, MD simulations of 1H-indazole analogs complexed with the COX-2 enzyme indicated that the most promising compounds were relatively stable in the enzyme's active site. innovareacademics.in This validation of binding stability is a critical step in the computational drug design process, providing stronger evidence for the predicted binding mode. longdom.orglongdom.org

Theoretical Predictions of Reactivity and Selectivity for 3-Ethoxy-1H-indazoles

Theoretical calculations are crucial for predicting the reactivity and regioselectivity of chemical reactions involving 3-ethoxy-1H-indazoles. DFT-based reactivity descriptors, such as Fukui functions, local softness, and the molecular electrostatic potential (MEP), can identify the most reactive sites in a molecule. nih.govacs.org

The indazole ring system can undergo electrophilic substitution reactions, and computational methods can predict the most likely position for substitution. chemicalbook.com For 1H-indazoles, the presence of the ethoxy group at the 3-position influences the electron density distribution across the bicyclic system. Calculations of HOMO and LUMO distributions can indicate regions susceptible to electrophilic or nucleophilic attack. researchgate.net The HOMO, which represents the ability to donate electrons, and the LUMO, which indicates the ability to accept electrons, are key to understanding reactivity. researchgate.net Theoretical studies on the pKa values of indazole derivatives can also predict the most acidic protons, providing insight into site-selectivity for deprotonation and subsequent functionalization reactions. rsc.org

Biological Activity and Medicinal Chemistry Applications of 3 Ethoxy 1h Indazole Derivatives

Indazole Scaffold as a Pharmacophore in Drug Design and Discovery

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged structure" in medicinal chemistry. pnrjournal.comsamipubco.com This framework is recognized for its capacity to bind to a multitude of biological targets, making it a valuable starting point for the development of therapeutic agents. samipubco.com As a bioisostere of indole, a common motif in natural and synthetic pharmacophores, the indazole nucleus offers extensive opportunities for derivatization to explore new chemical space for drug discovery. pnrjournal.combeilstein-journals.org

The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs, such as Pazopanib, a multi-kinase inhibitor for cancer treatment, and Granisetron, a 5-HT3 antagonist used as an antiemetic. pnrjournal.comsamipubco.com The versatility of the indazole core allows for its incorporation into molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netresearchgate.netresearchgate.net

A key advantage of the indazole scaffold is its synthetic accessibility, which permits the generation of diverse compound libraries essential for structure-activity relationship (SAR) studies. samipubco.combenthamdirect.com This flexibility enables medicinal chemists to fine-tune pharmacological properties to optimize potency, selectivity, and safety. Furthermore, indazole derivatives often exhibit favorable drug-like characteristics, such as metabolic stability and good solubility, which are crucial for the development of orally administered medications. samipubco.com

Evaluation of 3-Ethoxy-1H-indazole Analogues in Disease Models

Analogues of this compound have been synthesized and evaluated in various disease models, particularly in the context of oncology. Research has shown that specific substitutions on the indazole ring, including ethoxy groups, can significantly enhance anticancer potency. longdom.org

For instance, a study focusing on a series of indazole derivatives identified a compound featuring a 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole moiety as a potent pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. nih.gov In another research effort, derivatives were designed as Tyrosine Threonine Kinase (TTK) inhibitors, a target for cancer therapy, and evaluated against human cancer cell lines. longdom.org The findings revealed that ethoxy substitutions were a notable feature in enhancing anticancer activity against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines. longdom.org

Furthermore, indazole-based compounds have demonstrated efficacy in challenging cancer models. Derivatives have been successfully tested in tamoxifen-resistant breast cancer xenograft models, where they were capable of inducing tumor regression. nih.gov Thieno[2,3-e]indazole derivatives have also shown robust antitumor efficacy in murine breast cancer xenograft models, highlighting the therapeutic potential of this class of compounds in vivo. nih.gov

Targeting Specific Biological Pathways and Enzymes by this compound Derivatives

Derivatives of the 1H-indazole scaffold have been extensively developed as inhibitors of various protein kinases, which are critical regulators of cellular processes and frequent targets in cancer therapy. The 3-ethoxy substitution, in particular, has been shown to be beneficial for inhibitory activity in certain series. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition : The 1H-indazole scaffold is a key component of numerous FGFR inhibitors. A novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivative was identified as a potent pan-FGFR inhibitor. nih.gov Another 1H-indazol-3-amine derivative was found to be a highly potent FGFR1 inhibitor. nih.gov

Pim Kinase Inhibition : A series of novel 1H-indazole derivatives were developed as potent inhibitors of pan-Pim kinases. One standout compound demonstrated strong activity against Pim-1, Pim-2, and Pim-3. mdpi.com

Bcr-Abl Inhibition : 1H-indazol-3-amine derivatives have been identified as potent inhibitors of the Bcr-Abl fusion protein, including the T315I mutant which confers resistance to some standard therapies. mdpi.com One derivative exhibited potency comparable to the established drug Imatinib against the wild-type Bcr-Abl kinase. mdpi.com

Tyrosine Threonine Kinase (TTK) Inhibition : Computational studies have guided the design of indazole derivatives as potent inhibitors of TTK, a key kinase involved in the spindle assembly checkpoint. longdom.org

Epidermal Growth Factor Receptor (EGFR) Inhibition : Through structure-guided design, 1H-indazole derivatives have been synthesized that show strong potency against both wild-type EGFR and the resistance-conferring T790M mutant. nih.gov

| Compound Class/Derivative | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 3-(...)-5-(...ethoxy)-1H-indazole (Cmpd 105) | FGFR1, FGFR2, FGFR3, FGFR4 | 0.9 nM, 2.0 nM, 2.0 nM, 6.1 nM | nih.gov |

| 1H-indazol-3-amine derivative (Cmpd 99) | FGFR1 | 2.9 nM | nih.gov |

| 1H-indazole derivative (Cmpd 82a) | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | mdpi.com |

| 1H-indazol-3-amine derivative (Cmpd 89) | Bcr-Abl (WT), Bcr-Abl (T315I) | 0.014 µM, 0.45 µM | mdpi.com |

| 1H-indazole derivative (Cmpd 109) | EGFR (T790M), EGFR (WT) | 5.3 nM, 8.3 nM | nih.gov |

| 3-ethoxy indazole derivative (Cmpd 96c) | Kinase Target | 34 nM | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune escape by degrading the amino acid tryptophan. researchgate.netsci-hub.se The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for the inhibition of IDO1, making it an attractive target for cancer immunotherapy. nih.govmdpi.comnih.gov

SAR studies have revealed that the 1H-indazole ring is essential for IDO1 inhibitory activity. nih.gov Substitutions at both the 4- and 6-positions of the indazole scaffold have been shown to significantly influence this activity. nih.govmdpi.comnih.gov For example, a 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol derivative exhibited an IDO1 IC₅₀ value of 5.3 μM. nih.govnih.gov Further optimization led to 3-substituted 1H-indazoles bearing a carbohydrazide (B1668358) moiety, which showed potent inhibitory activity with IC₅₀ values in the nanomolar range (720-770 nM). nih.gov

Molecular docking studies suggest that the 1H-indazole motif effectively interacts with the ferrous ion of the heme group and with key hydrophobic pockets within the enzyme's active site, anchoring the inhibitor and ensuring potent activity. nih.govmdpi.comnih.gov

The estrogen receptor (ER) is a key driver in the majority of breast cancers. Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutics that not only block the receptor but also promote its degradation. sci-hub.segoogle.com The indazole scaffold has been successfully incorporated into novel, orally bioavailable SERDs. nih.govoup.com

A prominent example is GDC-0810 (ARN-810), an indazole-containing compound that emerged from the optimization of a triphenylethylene (B188826) scaffold. nih.govoup.com This compound proved to be a highly efficient degrader of ERα with an IC₅₀ of 0.7 nM and demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. nih.govsci-hub.se The design of GDC-0810 involved replacing a phenyl group with an indazole ring, which contributed to its potent degradation capabilities. oup.com

Other research has also confirmed the utility of the indazole moiety in SERDs. Replacing a phenolic group with an indazole heterocycle in one series resulted in compounds with high ER degradation potency. acs.org Furthermore, novel thieno[2,3-e]indazole derivatives have been identified as potent oral SERDs with favorable pharmacokinetic properties and significant antitumor effects. nih.gov

Phosphodiesterases (PDEs) are a family of enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in various diseases. The indazole scaffold has been found in compounds that inhibit several PDE isoforms.

One of the early examples is the compound YC-1, an indazole derivative that affects cGMP levels through the inhibition of PDE isoforms 1 through 5. austinpublishinggroup.com More recently, fused heterocyclic systems containing the indazole core have shown specific PDE inhibitory activity. For instance, pyrimido[1,2-b]indazole derivatives are recognized as inhibitors of Phosphodiesterase 10A (PDE10A). mdpi.com

In a targeted effort, a derivative, cis-4-cyano-4-(1-cyclohexyl-3-ethyl-1H-indazol-6-yl)cyclohexanecarboxylic acid, was synthesized and identified as a selective inhibitor of PDE4. researchgate.net This demonstrates that targeted modifications of the 3-substituted indazole scaffold can produce potent and selective inhibitors of specific phosphodiesterase enzymes. researchgate.net

G-Protein Coupled Receptor Modulation

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are major targets for drug development. usc.galbiorxiv.org Certain 3-alkoxy-1H-indazole derivatives have been investigated for their ability to modulate GPCRs. ontosight.ainih.gov For instance, some indazole derivatives are known to interact with serotonin (B10506) receptors, such as the 5-HT3 receptor, which is a ligand-gated ion channel but is often discussed in the context of GPCR-related signaling pathways. mdpi.comunife.it The modulation of these receptors by indazole derivatives can influence a variety of physiological processes. ontosight.aigoogle.com

Research into compounds with similar structures to this compound suggests potential interactions with GPCRs, which are critical in signal transduction pathways. ontosight.ai The specific nature of the substituent at the 3-position, such as the ethoxy group, can impact the binding affinity and efficacy of the compound at these receptors. ontosight.ai Further investigation into the direct modulation of specific GPCRs by this compound and its close analogs is an active area of research.

Structure-Activity Relationship (SAR) Studies for this compound Modifications

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For 1H-indazole derivatives, SAR studies have revealed that modifications at various positions of the indazole ring significantly impact their pharmacological effects. nih.govlongdom.orgnih.gov

The presence and nature of the substituent at the 3-position of the 1H-indazole core are critical for activity. In the context of this compound, the ethoxy group contributes to the molecule's lipophilicity and can engage in specific interactions within a biological target's binding pocket. ontosight.ai SAR studies on related 3-substituted 1H-indazoles have shown that the nature of the alkoxy group can influence potency and selectivity. nih.gov

For example, a study on a series of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives highlighted the importance of the ethoxy group in enhancing anticancer potency. longdom.org Another study on 3-ethynyl-1H-indazoles as kinase inhibitors demonstrated that substitutions on the indazole ring are crucial for activity, with some compounds showing low micromolar inhibition of the PI3K pathway. nih.gov These findings underscore the importance of systematic structural modifications to the this compound scaffold to delineate a clear SAR and guide the design of more potent and selective compounds. longdom.orgnih.gov

Below is a data table summarizing key SAR insights for indazole derivatives:

| Position of Modification | Substituent Type | Impact on Biological Activity | Reference |

| 3-position | Ethoxy group | Can enhance anticancer potency and influence lipophilicity. | ontosight.ailongdom.org |

| 3-position | Ethynyl (B1212043) group | Modifications led to kinase inhibitors targeting the PI3K pathway. | nih.gov |

| 5-position | Nitro group | Important for antichagasic activity in certain indazolinones. | nih.gov |

| 6-position | Ethoxy group | Contributed to enhanced anticancer activity in benzenesulfonamide derivatives. | longdom.org |

Pharmacological Profiling and Preclinical Efficacy of Select Derivatives

The pharmacological profiling of this compound derivatives involves a comprehensive evaluation of their biological effects in vitro and in vivo. This includes determining their potency, selectivity, and mechanism of action against various biological targets. nih.gov

Several studies have reported the broad-spectrum biological activities of indazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com For instance, certain 1H-indazole derivatives have shown significant inhibitory activity against various cancer cell lines. nih.gov A study on N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide (a derivative containing an ethoxy group) demonstrated exceptional efficacy in anticancer activity evaluations. researchgate.net

Preclinical efficacy studies in animal models are crucial for assessing the therapeutic potential of these derivatives. For example, some indazole compounds have been evaluated in inflammation models, showing a decrease in inflammatory markers. The preclinical development of indazole-based compounds involves assessing their drug metabolism and pharmacokinetic (DMPK) profiles to ensure they have suitable properties for further development. nih.gov

The following table presents data on the preclinical activity of select indazole derivatives, illustrating the therapeutic potential of this scaffold.

| Compound Type | Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference |

| 1,2-disubstituted 5-nitroindazolin-3-ones | Antichagasic | Trypanosoma cruzi epimastigotes | High trypanocidal activity and low toxicity. | nih.gov |

| N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide derivatives | Anticancer | A549 and MCF7 cell lines | Noteworthy anticancer activity. | longdom.org |

| 3-ethynyl-1H-indazoles | Kinase Inhibition | Biochemical and cell-based assays | Low micromolar inhibition against PI3K, PDK1, and mTOR. | nih.gov |

Development of Novel Therapeutic Agents Based on this compound Scaffold

The this compound scaffold serves as a valuable starting point for the design and development of novel therapeutic agents. nih.gov The versatility of the indazole ring allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. researchgate.net

The development process for new drugs based on this scaffold involves a multidisciplinary approach, combining computational modeling, chemical synthesis, and extensive biological evaluation. ontosight.ailongdom.org The goal is to optimize lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. nih.gov

For example, the discovery of 1H-indazole-based derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs) highlights the potential of this scaffold in developing targeted cancer therapies. nih.gov Further optimization of such compounds could lead to the identification of clinical candidates. The continuous exploration of the chemical space around the this compound core is expected to yield new molecules with significant therapeutic promise. longdom.org

Analytical Methodologies for 3 Ethoxy 1h Indazole and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of indazole derivatives, providing detailed information about the molecular structure and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of 3-Ethoxy-1H-indazole and its analogues in solution. ¹H and ¹³C NMR are routinely used to map the carbon-hydrogen framework, while ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atoms within the indazole ring. acs.orgresearchgate.net

¹H NMR: The proton NMR spectrum of a this compound derivative provides distinct signals that are characteristic of the ethoxy group and the protons on the indazole core. The ethoxy group typically appears as a quartet around 4.4-4.5 ppm (for the -OCH₂- protons) and a triplet around 1.5 ppm (for the -CH₃ protons), both with a coupling constant (J) of approximately 7 Hz. amazonaws.com The aromatic protons on the indazole ring appear in the downfield region, typically between 7.0 and 8.4 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern on the benzene (B151609) ring. amazonaws.comamazonaws.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data. For this compound analogues, the carbon of the ethoxy group's methyl (-CH₃) typically resonates around 14-15 ppm, while the methylene (B1212753) carbon (-OCH₂-) is found further downfield at approximately 65 ppm. amazonaws.com The carbon atom at the 3-position of the indazole ring (C3), to which the ethoxy group is attached, shows a characteristic signal in the range of 157-159 ppm. amazonaws.com The other aromatic carbons of the indazole core appear between 110 and 143 ppm. amazonaws.com

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be a valuable tool for studying indazole derivatives. It provides direct information about the nitrogen atoms in the heterocyclic ring, which is useful for distinguishing between N1 and N2 isomers and for studying tautomerism and hydrogen bonding. acs.org

The following table summarizes representative NMR data for this compound analogues from scientific literature.

Interactive Table: NMR Data for Selected this compound Analogues

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |

| 1-(4-Bromophenyl)-3-ethoxy-1H-indazole | CDCl₃ | Ethoxy: 4.42 (q, J=7.1 Hz, 2H), 1.43 (t, J=7.1 Hz, 3H). Indazole/Aromatic: 7.64 (d, 1H), 7.55–7.42 (m, 5H), 7.31 (ddd, 1H), 7.05 (t, 1H). | Ethoxy: 64.9, 14.8. Indazole/Aromatic: 157.9, 139.9, 139.8, 132.3, 128.4, 122.6, 120.6, 120.5, 117.8, 115.2, 109.9. | amazonaws.com |

| 3-Ethoxy-5-methyl-1-phenyl-1H-indazole | CDCl₃ | Ethoxy: 4.52 (q, J=7.0 Hz, 2H), 1.51 (t, J=7.0 Hz, 3H). Indazole/Aromatic: 7.46 (t, 2H), 7.21 (t, 2H), etc. Methyl: 2.44 (s, 3H). | Ethoxy: 64.8, 14.9. Indazole/Aromatic: 157.2, 140.9, 138.7, 130.0, 129.8, 129.3, 124.8, 121.2, 119.4, 115.2, 109.9. Methyl: 21.1. | amazonaws.com |

| 3-Ethoxy-1-tosyl-1H-indazole | CDCl₃ | Ethoxy: 4.46 (q, J=7.1 Hz, 2H), 1.43 (t, J=7.1 Hz, 3H). Indazole/Aromatic: 8.12 (d, 1H), 7.82 (d, 2H), 7.51 (d, 1H), 7.43-7.38 (m, 1H), 7.27-7.22 (m, 3H). Tosyl-CH₃: 2.36 (s, 3H). | Ethoxy: 65.3, 14.5. Indazole/Aromatic: 154.2, 145.7, 140.9, 134.4, 129.9, 129.5, 127.3, 125.1, 123.6, 120.5, 113.3. Tosyl-CH₃: 21.7. | amazonaws.com |

| 1-(Benzylsulfonyl)-3-ethoxy-1H-indazole | CDCl₃ | Ethoxy: 4.41 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H). Indazole/Aromatic: 7.54–7.45 (m, 2H), 7.24–7.18 (m, 1H), 7.14–6.99 (m, 4H), 6.94–6.91 (m, 2H). Benzyl-CH₂: 5.34 (s, 2H). | Ethoxy: 65.1, 14.6. Indazole/Aromatic: 153.9, 141.2, 130.9, 129.4, 128.7, 128.3, 128.2, 124.9, 123.6, 120.5, 113.8. Benzyl-CH₂: 58.7. | amazonaws.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its analogues, IR spectra reveal key vibrational frequencies. amazonaws.comwiley-vch.de Characteristic absorptions include N-H stretching for N-unsubstituted indazoles (typically a broad band around 3100-3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching of the ethoxy group (around 2850-2990 cm⁻¹), C=C and C=N stretching within the aromatic system (1400-1630 cm⁻¹), and strong C-O stretching bands for the ether linkage (around 1020-1250 cm⁻¹). amazonaws.compsu.edu

Interactive Table: Key IR Absorption Frequencies for Selected Indazole Analogues

| Compound Name | Key IR Frequencies (cm⁻¹) | Functional Group Assignment | Source |

| 3-Ethoxy-1-tosyl-1H-indazole | 2986, 1589, 1544, 1373, 1180 | C-H (aliphatic), C=C (aromatic), SO₂, C-O | amazonaws.com |

| 1-((4-Chlorophenyl)sulfonyl)-3-ethoxy-1H-indazole | 2984, 1591, 1541, 1377, 1179 | C-H (aliphatic), C=C (aromatic), SO₂, C-O | amazonaws.com |

| 3-Ethoxycarbonyl-1H-indazole | 3278, 2922, 1708, 1626, 1231 | N-H, C-H (aliphatic), C=O (ester), C=C (aromatic), C-O | wiley-vch.de |

| 3-methyl-1-(phenylsulfonyl)-1H-indazole | 1585, 1443, 1373, 1250, 1180 | C=C (aromatic), SO₂, C-O |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and to confirm its elemental composition. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure m/z values to several decimal places, allowing for the calculation of a precise elemental formula. amazonaws.comamazonaws.comwiley-vch.dersc.org For this compound and its analogues, HRMS data is typically reported for the protonated molecule [M+H]⁺, and the experimentally found mass is compared to the calculated (calcd) mass to confirm the compound's identity. amazonaws.com

Interactive Table: HRMS Data for Selected this compound Analogues

| Compound Name | Ion | Calculated m/z | Found m/z | Source |

| 3-Ethoxy-1-(4-nitrophenyl)-1H-indazole | [M+H]⁺ | 284.1035 | 284.1034 | amazonaws.com |

| 1-(4-tert-Butylphenyl)-3-ethoxy-1H-indazole | [M+H]⁺ | 295.1810 | 295.1808 | amazonaws.com |

| 1-(4-Bromophenyl)-3-ethoxy-1H-indazole | [M+H]⁺ | 317.0290 | 317.0290 | amazonaws.com |

| 3-Isopropoxy-1-phenyl-1H-indazole | [M+H]⁺ | 253.1341 | 253.1339 | amazonaws.com |

Infrared (IR) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound and its derivatives.

Column Chromatography: Silica gel column chromatography is the most frequently cited method for the purification of these compounds following synthesis. amazonaws.comwiley-vch.de The technique separates compounds based on their differential adsorption to the stationary phase (silica gel). A solvent system, or eluent, is passed through the column to carry the compounds along at different rates. For this compound analogues, common eluents are mixtures of non-polar and moderately polar solvents, such as petroleum ether/ethyl acetate (B1210297) or hexane/ethyl acetate, with varying ratios to achieve optimal separation. amazonaws.comamazonaws.com

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for identifying the appropriate solvent system for column chromatography. rsc.org By spotting the reaction mixture on a silica-coated plate and developing it in a solvent, the separation of reactants, products, and byproducts can be visualized, often under UV light. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purity assessment of the synthesized compounds. nih.gov Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed. sielc.comresearchgate.net This method provides quantitative data on the purity of the sample and can detect trace impurities that may not be visible by TLC.

X-ray Crystallography for Structural Elucidation of Indazole Derivatives

For indazole derivatives, X-ray crystallography is particularly crucial for:

Unambiguous Isomer Determination: It can definitively distinguish between N1- and N2-substituted isomers, which can sometimes be challenging to assign solely based on NMR data. orgsyn.org

Conformational Analysis: It reveals the preferred orientation of substituents on the indazole ring system. mdpi.comacs.org

Intermolecular Interactions: It provides insights into how molecules pack in the solid state, revealing information about hydrogen bonding and other non-covalent interactions. acs.org

Numerous studies on indazole analogues have utilized single-crystal X-ray diffraction to unequivocally confirm the structures of newly synthesized compounds, providing a solid foundation for structure-activity relationship studies. acs.orgorgsyn.orgrsc.orgnih.gov

Advanced Applications and Future Research Directions

Applications of 3-Ethoxy-1H-indazole Derivatives in Materials Science

While this compound is a crucial building block, its derivatives are gaining traction in materials science for their distinctive electronic and photophysical properties. researchgate.netnih.gov The inherent rigidity of the fused indazole ring system serves as a robust foundation for creating new functional materials.

Key application areas include:

Organic Light-Emitting Diodes (OLEDs): Indazole derivatives have been synthesized for use as emitter materials in OLEDs due to their potential for strong fluorescence and high quantum yields. The ethoxy group at the C-3 position can modulate the molecule's electron-donating characteristics, thereby influencing its light-emitting properties.

Organic Photovoltaics (OPVs): The light-absorbing capabilities of indazole-based molecules in the UV-visible spectrum make them candidates for the active layers in solar cells. Their tunable energy levels allow for their potential use as either donor or acceptor materials in OPV devices.

Fluorescent Probes and Sensors: Certain 3-alkoxyindazole derivatives are being explored as fluorescent sensors. nih.gov Their fluorescence can be sensitive to environmental factors like polarity or the presence of specific ions, enabling the development of sensors for various analytes. One precursor for an organic light-emitting diode has been synthesized from 1H-indazole N-oxides. nih.gov

Interdisciplinary Research with this compound Scaffolds

The adaptability of the this compound scaffold facilitates its application in interdisciplinary research, merging chemistry with biology and materials science. cbijournal.com

Chemical Biology: Fluorescently tagged indazole derivatives serve as molecular probes for studying biological phenomena, such as visualizing cellular components or tracking proteins. cbijournal.com The indazole core can also be integrated into larger biomolecules to investigate their structure and function.

Biomaterials: Researchers are investigating indazole-based compounds for creating biocompatible materials for applications like tissue engineering. The ability to functionalize the scaffold allows for the attachment of biomolecules to create "smart" materials capable of specific biological interactions.

Emerging Synthetic Strategies and Functionalization Techniques for Indazoles

Recent breakthroughs in organic synthesis offer more efficient and versatile methods for preparing and modifying indazoles. organic-chemistry.orgchim.it These strategies aim to enhance yields, simplify synthetic routes, and introduce novel chemical functionalities.

Modern synthetic approaches include:

Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings are widely used to form new bonds on the indazole nucleus with high precision. rasayanjournal.co.in Copper-catalyzed reactions are also common. thieme-connect.com

C-H Activation/Functionalization: These advanced methods enable the direct conversion of carbon-hydrogen (C-H) bonds into new functional groups, offering a more atom-economical and sustainable route to complex indazole derivatives. rsc.orgresearchgate.netunibo.it This has been a significant area of focus for modifying the 2H-indazole motif. rsc.orgresearchgate.net

Photochemical and Electrochemical Methods: Light- and electricity-driven reactions are emerging as powerful tools, often proceeding under mild conditions and enabling unique chemical transformations not possible with traditional methods. nih.govrsc.org

Table 1: Comparison of Emerging Synthetic Strategies for Indazoles

| Strategy | Description | Advantages |

| Transition-Metal Catalysis | Employs catalysts (e.g., Palladium, Copper) to facilitate cross-coupling reactions (e.g., Suzuki, Heck). organic-chemistry.orgthieme-connect.com | High regioselectivity, broad functional group tolerance. rasayanjournal.co.in |

| C-H Activation | Directly functionalizes C-H bonds, avoiding pre-functionalized starting materials. rsc.orgresearchgate.net | Atom economy, reduced synthetic steps, environmental benefits. rsc.org |

| Photochemical/Electrochemical Synthesis | Uses light or electricity to drive reactions. nih.govrsc.org | Mild reaction conditions, access to unique reactivity. rsc.org |

Future Prospects in Medicinal Chemistry and Drug Discovery for Indazole Derivatives

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents. mdpi.comresearchgate.netnih.gov Future research is poised to build on this foundation to tackle a wide array of diseases. mdpi.comresearchgate.net

Promising future directions include:

Kinase Inhibitors: The development of selective kinase inhibitors for treating cancer and inflammatory conditions remains a primary focus. nih.govrsc.org The indazole core is an excellent template for designing potent and selective inhibitors. nih.gov Several anticancer drugs, including Axitinib and Pazopanib, feature an indazole core. nih.govrsc.org

Novel Drug Targets: Researchers are exploring indazole derivatives as modulators of other critical targets like G-protein coupled receptors (GPCRs) and ion channels. acs.orgnih.gov

Neurodegenerative Diseases: There is growing interest in the potential of indazole compounds for treating conditions like Alzheimer's and Parkinson's disease by targeting mechanisms such as protein aggregation and oxidative stress. cbijournal.comeurekaselect.com

Antiparasitic and Antimicrobial Agents: Indazole derivatives have shown promise as antileishmanial, antibacterial, and antifungal agents. nih.govcbijournal.comtandfonline.com

Considerations for Green and Sustainable Synthesis in Future Research

A growing emphasis is being placed on developing environmentally friendly and sustainable methods for synthesizing indazole compounds. acs.orgresearchgate.netsamipubco.com

Key principles of green chemistry being integrated into future research include:

Renewable Feedstocks: Exploration of biomass-derived starting materials to reduce dependence on petrochemicals.

Catalytic and Atom-Economical Reactions: The use of catalysts to improve efficiency and minimize waste is a central theme in modern indazole synthesis. acs.orgresearchgate.net Methodologies using microwave assistance and greener solvents like PEG-400 or ethanol (B145695) are being developed. acs.orgsamipubco.comajrconline.org

Benign Solvents: A shift towards using environmentally safe solvents like water, or developing solvent-free reaction conditions, is a major goal. rsc.orgsamipubco.com Recent research has demonstrated efficient synthesis using nanocatalysts in green solvents like isopropanol (B130326) and PEG-400. acs.org

Q & A

Q. What are the common synthetic routes for 3-Ethoxy-1H-indazole, and what factors influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions or functionalization of pre-existing indazole scaffolds. Key routes include:

- Cyclocondensation : Reacting hydrazine derivatives with substituted benzaldehydes or ketones under acidic conditions. For example, refluxing ethyl 2-nitrobenzoylacetate with hydrazine hydrate in ethanol yields indazole derivatives, with yields optimized by controlling reaction time and stoichiometry .

- Etherification : Introducing the ethoxy group via nucleophilic substitution using 3-hydroxy-1H-indazole and ethyl halides in the presence of a base (e.g., K₂CO₃). Solvent choice (e.g., DMF or THF) and temperature (60–80°C) critically impact reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) are standard for isolating high-purity products. Impurities often arise from incomplete substitution or side reactions, necessitating rigorous TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Signals for the ethoxy group appear as a triplet (δ ~1.3–1.5 ppm for CH₃) and a quartet (δ ~4.0–4.2 ppm for OCH₂). Aromatic protons in the indazole ring resonate between δ 7.2–8.5 ppm, with splitting patterns indicating substitution positions .

- ¹³C NMR : The ethoxy carbon (OCH₂CH₃) appears at δ ~60–65 ppm, while the adjacent CH₃ group is at δ ~14–16 ppm.

- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm⁻¹) and N-H (indazole NH, ~3400 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~188 for C₉H₁₀N₂O) and fragmentation patterns (e.g., loss of CH₂CH₃) validate the structure .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming tautomeric forms (e.g., 1H- vs. 2H-indazole) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound, and what parameters are critical?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:

- Optimize Geometry : Compare computed bond lengths/angles with crystallographic data to validate tautomer stability .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For this compound, the ethoxy group lowers the LUMO energy (~2.5 eV), enhancing electrophilic substitution susceptibility .

- Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions (e.g., N1 vs. N2 in indazole) to guide derivatization strategies .

- Thermochemical Properties : Atomization energies and proton affinities are derived using hybrid functionals (e.g., Becke’s exchange-correlation), with errors <3 kcal/mol .

Q. How to resolve contradictions in biological activity data across studies on this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), solvent (DMSO concentration), or incubation time. Normalize data using positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments ≥3 times .

- Structural Ambiguity : Confirm tautomerization (1H- vs. 2H-indazole) via X-ray crystallography or NMR in DMSO-d₆, as tautomers exhibit distinct bioactivities .

- Pharmacokinetic Factors : Evaluate metabolic stability (e.g., microsomal assays) to distinguish intrinsic activity from in vivo clearance effects .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Meta-analytical tools (e.g., forest plots) can reconcile conflicting IC₅₀ values .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., ethyl bromide).

- Waste Disposal : Neutralize acidic/byproduct streams with NaHCO₃ before disposal. Follow OECD guidelines for chemical waste .

- Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Eye contact requires 15-minute flushing with saline .

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives?

Methodological Answer: